molecular formula C21H21FN4O3 B2975712 2-(2-fluorophenoxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one CAS No. 1903492-23-8

2-(2-fluorophenoxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one

Cat. No.: B2975712
CAS No.: 1903492-23-8
M. Wt: 396.422
InChI Key: HOQQBYRPQQDRPG-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a complex organic compound that features a combination of fluorophenoxy, phenoxymethyl, triazole, and azetidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne, forming the 1,2,3-triazole ring.

    Azetidine Ring Formation: The azetidine ring can be synthesized via a cyclization reaction involving appropriate precursors.

    Coupling Reactions: The phenoxymethyl and fluorophenoxy groups are introduced through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of each functional group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and triazole groups.

    Reduction: Reduction reactions may target the carbonyl group in the propanone moiety.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or alkanes can be formed.

    Substitution: Various substituted phenoxy derivatives can be obtained.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-fluorophenoxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors. Its triazole and azetidine rings are particularly interesting for their potential binding properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. The combination of functional groups may provide activity against specific diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the fluorophenoxy group can enhance binding affinity through hydrophobic interactions. The azetidine ring may provide additional steric and electronic effects that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
  • 2-(2-bromophenoxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
  • 2-(2-methylphenoxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one

Uniqueness

The presence of the fluorophenoxy group in 2-(2-fluorophenoxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one distinguishes it from its analogs. Fluorine atoms can significantly alter the electronic properties and biological activity of a compound, often enhancing its stability and binding affinity.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3/c1-15(29-20-10-6-5-9-19(20)22)21(27)25-12-17(13-25)26-11-16(23-24-26)14-28-18-7-3-2-4-8-18/h2-11,15,17H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQQBYRPQQDRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)N2C=C(N=N2)COC3=CC=CC=C3)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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